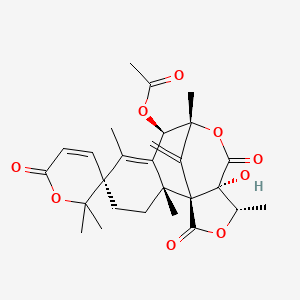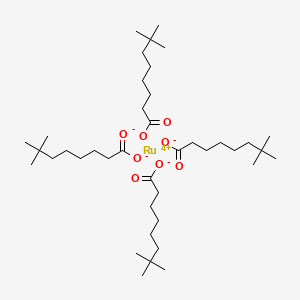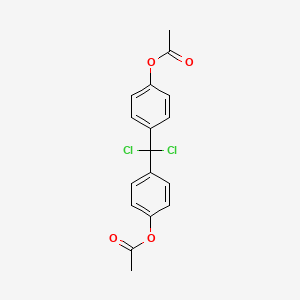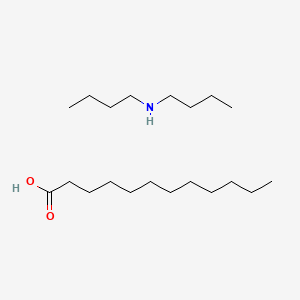
Einecs 282-672-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a combination of lauric acid and dibutylamine in a 1:1 ratio. Lauric acid is a saturated fatty acid, while dibutylamine is an organic compound belonging to the amine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lauric acid, compound with dibutylamine (1:1), involves the reaction of lauric acid with dibutylamine. The reaction typically occurs under mild conditions, with the lauric acid being dissolved in a suitable solvent and then reacted with dibutylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. The process generally includes the use of large reactors where lauric acid and dibutylamine are mixed in the desired stoichiometric ratio. The reaction mixture is then stirred and maintained at the required temperature until the reaction is complete. The product is then purified through various techniques such as distillation or crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Lauric acid, compound with dibutylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .
Scientific Research Applications
Lauric acid, compound with dibutylamine (1:1), has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of lauric acid, compound with dibutylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, affecting their integrity and function. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Lauric Acid: A saturated fatty acid with antimicrobial properties.
Dibutylamine: An organic amine used in various chemical reactions.
Uniqueness
Lauric acid, compound with dibutylamine (1:1), is unique due to its combination of a fatty acid and an amine, which imparts distinct chemical and biological properties. This combination allows it to be used in diverse applications, ranging from organic synthesis to potential therapeutic uses .
Properties
CAS No. |
84282-25-7 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
N-butylbutan-1-amine;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-9-8-6-4-2/h2-11H2,1H3,(H,13,14);9H,3-8H2,1-2H3 |
InChI Key |
UENOZSPHFYUZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.CCCCNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


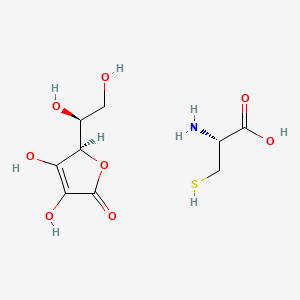
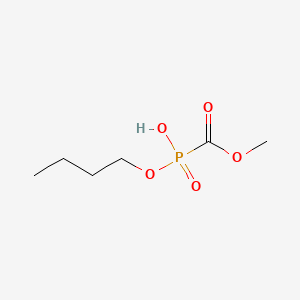
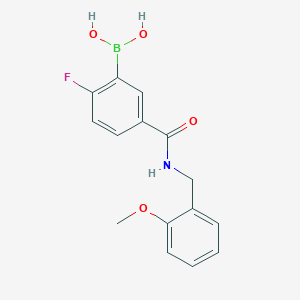

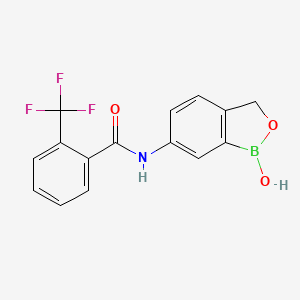
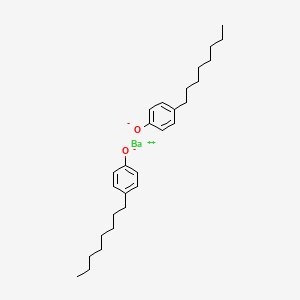
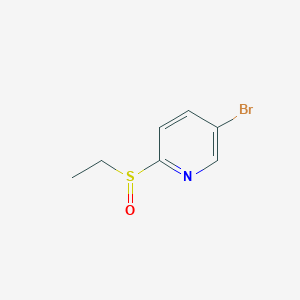
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)

